Cas no 246873-45-0 (5-Amino-2-Boc-amino-indan)

5-Amino-2-Boc-amino-indan is a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure features both a primary amine and a Boc-protected secondary amine, enabling selective functionalization for complex molecule construction. The Boc group provides stability under basic conditions while allowing deprotection under mild acidic conditions, enhancing versatility in multi-step syntheses. This compound is often utilized in the preparation of indane-based scaffolds, which are prevalent in bioactive compounds. High purity and consistent quality ensure reliable performance in demanding reactions. Its compatibility with a range of reagents makes it a practical choice for researchers developing novel therapeutic agents or fine chemicals.
5-Amino-2-Boc-amino-indan structure
5-Amino-2-Boc-amino-indan structure
Product Name:5-Amino-2-Boc-amino-indan
CAS No:246873-45-0
MF:C14H20N2O2
MW:248.320803642273
MDL:MFCD04114558
CID:246065
PubChem ID:42609144
Update Time:2025-05-24

5-Amino-2-Boc-amino-indan Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(5-amino-2,3-dihydro-1H-inden-2-yl)-, 1,1-dimethylethyl ester
    • (5-AMINO-INDAN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER
    • (5-AMINOINDAN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER,
    • tert-butyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate
    • tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
    • 5-AMINO-2-BOC-AMINO-INDAN
    • WJA87345
    • SCHEMBL5598167
    • FIZZCNCGJUVFEU-UHFFFAOYSA-N
    • DTXSID80654929
    • (5-Amino-indan-2-yl)-carbamic acid ter-butyl ester
    • MFCD04114558
    • Z1505690948
    • tert-Butyl(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
    • tert-butyl N-(5-amino-2, 3-dihydro-1H-inden-2-yl)carbamate
    • AB18566
    • 246873-45-0
    • EN300-6894530
    • (5-aminoindan-2-yl)carbamic acid tert-butyl ester
    • tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
    • A817439
    • Carbamic acid, N-(5-amino-2,3-dihydro-1H-inden-2-yl)-, 1,1-dimethylethyl ester
    • AKOS015919342
    • CS-0147146
    • FT-0713915
    • 5-Amino-2-Boc-amino-indan
    • MDL: MFCD04114558
    • Inchi: 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8,15H2,1-3H3,(H,16,17)
    • InChI Key: FIZZCNCGJUVFEU-UHFFFAOYSA-N
    • SMILES: O(C(NC1CC2C=CC(=CC=2C1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 248.15200
  • Monoisotopic Mass: 248.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.35000
  • LogP: 3.23280

5-Amino-2-Boc-amino-indan Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Amino-2-Boc-amino-indan Pricemore >>

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Additional information on 5-Amino-2-Boc-amino-indan

Professional Introduction to Compound with CAS No. 246873-45-0 and Product Name: 5-Amino-2-Boc-amino-indan

The compound in question, identified by the CAS number 246873-45-0, is a significant molecule in the realm of pharmaceutical chemistry, particularly within the category of heterocyclic intermediates. The product name, 5-Amino-2-Boc-amino-indan, provides a detailed chemical descriptor that underscores its utility in synthetic pathways and potential biological applications. This introduction aims to explore the compound's structural characteristics, synthetic methodologies, and its relevance in contemporary pharmaceutical research.

Indan derivatives have long been of interest due to their versatile structural framework, which can be modified to yield compounds with diverse biological activities. The presence of both amino groups in the 5-Amino-2-Boc-amino-indan molecule enhances its reactivity, making it a valuable precursor in the synthesis of more complex pharmacophores. The Boc (tert-butoxycarbonyl) group, specifically located at the 2-position, serves as an effective protecting group for the amino functionality, allowing for selective modifications elsewhere in the molecule without interference from this group.

Recent advancements in medicinal chemistry have highlighted the importance of indan-based scaffolds in drug discovery. For instance, studies have demonstrated that modifications at the 5- and 2-positions of indan can significantly influence binding affinity and selectivity towards target enzymes or receptors. The 5-Amino-2-Boc-amino-indan structure is particularly intriguing because it provides a balance between stability and reactivity, making it an excellent candidate for further derivatization.

The synthesis of 5-Amino-2-Boc-amino-indan typically involves multi-step organic transformations starting from commercially available indan precursors. One common approach involves the selective nitration or halogenation of indan followed by reduction and subsequent protection of the amino group with Boc anhydride. The choice of solvent and reaction conditions can significantly impact yield and purity, necessitating optimization through both experimental trials and computational modeling.

In the context of current research, 5-Amino-2-Boc-amino-indan has been explored as a building block for more complex molecules with potential therapeutic applications. For example, derivatives of this compound have shown promise as inhibitors of certain kinases or as modulators of neurotransmitter receptors. The ability to functionalize both amino groups allows for the introduction of additional pharmacophoric elements, such as hydrophobic or polar moieties, which can fine-tune pharmacokinetic properties.

The role of computational chemistry in designing and optimizing derivatives like 5-Amino-2-Boc-amino-indan cannot be overstated. Molecular modeling techniques, including docking studies and molecular dynamics simulations, have enabled researchers to predict binding interactions and optimize lead structures before experimental synthesis. This approach not only saves time but also reduces the environmental impact associated with trial-and-error experimentation.

Furthermore, green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical intermediates. The use of solvent-free reactions, catalytic methods, and renewable feedstocks are just a few examples of how modern synthetic strategies aim to minimize waste and energy consumption. In the case of 5-Amino-2-Boc-amino-indan, efforts are underway to develop more sustainable synthetic routes that align with these principles.

The biological evaluation of 5-Amino-2-Boc-amino-indan and its derivatives remains an active area of investigation. Preclinical studies have begun to uncover potential therapeutic roles for this compound class, particularly in neurological disorders where modulation of neurotransmitter systems is key. The precise arrangement of functional groups on the indan core allows for selective interactions with biological targets, offering hope for novel treatments.

In conclusion, 5-Amino-2-Boc-amino-indan (CAS No. 246873-45-0) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and synthetic accessibility. Its utility as a building block for more complex drug candidates underscores its importance in ongoing research efforts. As methodologies for synthesis and evaluation continue to evolve, compounds like this will undoubtedly play a crucial role in shaping future therapeutic landscapes.

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